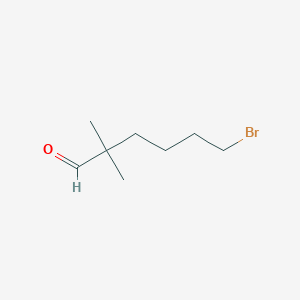
6-Bromo-2,2-dimethylhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2-dimethylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a bromine atom attached to the sixth carbon of a hexanal chain, with two methyl groups attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylhexanal typically involves the bromination of 2,2-dimethylhexanal. This can be achieved through the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,2-dimethylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the bromine atom.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylhexanoic acid.
Reduction: 6-Bromo-2,2-dimethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-2,2-dimethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,2-dimethylhexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylhexanal: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-2,2-dimethylhexanal: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Iodo-2,2-dimethylhexanal:
Uniqueness
6-Bromo-2,2-dimethylhexanal is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where bromine’s characteristics are advantageous.
Propriétés
Numéro CAS |
52387-45-8 |
|---|---|
Formule moléculaire |
C8H15BrO |
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
6-bromo-2,2-dimethylhexanal |
InChI |
InChI=1S/C8H15BrO/c1-8(2,7-10)5-3-4-6-9/h7H,3-6H2,1-2H3 |
Clé InChI |
DVYBHCRTLOFSDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCBr)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


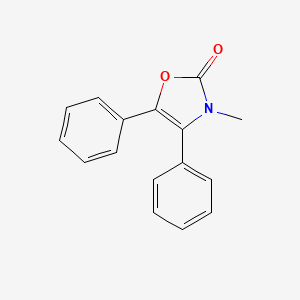
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
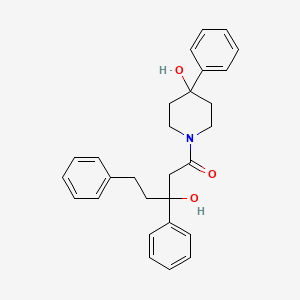
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
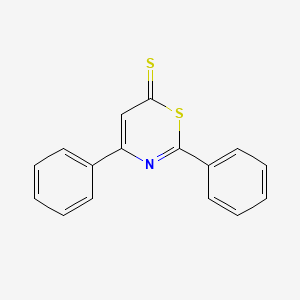
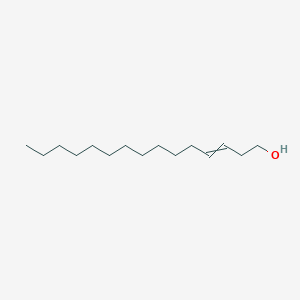
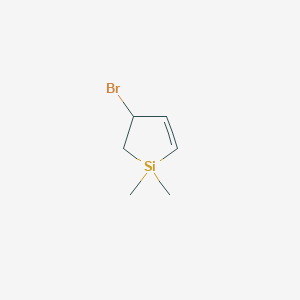
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
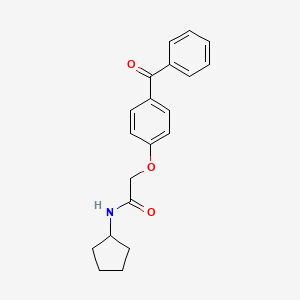
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
